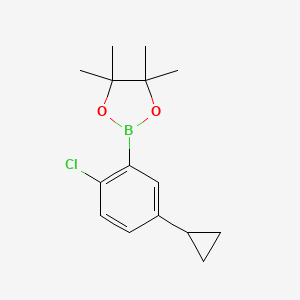

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18259862

Molecular Formula: C15H20BClO2

Molecular Weight: 278.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BClO2 |

|---|---|

| Molecular Weight | 278.6 g/mol |

| IUPAC Name | 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3 |

| Standard InChI Key | YYBUSGRUIDWNDP-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)Cl |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223052-80-8) belongs to the class of pinacol boronic esters. Its IUPAC name derives from the dioxaborolane ring system, which is substituted with a 2-chloro-5-cyclopropylphenyl group and four methyl groups at positions 4 and 5 . The molecular formula is C₁₅H₂₀BClO₂, with a molecular weight of 278.6 g/mol (or 279 Da, depending on rounding conventions) .

Stereoelectronic Features

The compound’s reactivity is influenced by its steric and electronic configuration:

-

Boron Coordination: The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, facilitating nucleophilic attack in Suzuki-Miyaura couplings .

-

Aromatic Substitution: The 2-chloro-5-cyclopropylphenyl group introduces steric hindrance while the cyclopropane ring enhances ring strain, modulating reactivity in cyclopropanation reactions .

-

Lipophilicity: A calculated LogP of 5.11 indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane and tetrahydrofuran .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.6 g/mol | |

| Heavy Atom Count | 19 | |

| Rotatable Bonds | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface | 18 Ų |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Boronation: A palladium-catalyzed Miyaura borylation of 2-chloro-5-cyclopropylphenyl bromide with bis(pinacolato)diboron [(Bpin)₂] in tetrahydrofuran yields the intermediate boronic acid .

-

Esterification: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, using magnesium sulfate as a desiccant, to form the dioxaborolane .

Critical Parameters:

-

Temperature: Reactions are conducted at 80–100°C to accelerate kinetics while minimizing decomposition.

-

Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their efficacy in cross-couplings .

-

Yield Optimization: Yields exceeding 85% are achievable with stoichiometric control and inert atmosphere (argon or nitrogen) .

Purification and Characterization

-

Chromatography: Flash column chromatography on silica gel (eluent: hexane/ethyl acetate) removes unreacted starting materials .

-

Spectroscopy: ¹¹B NMR exhibits a singlet at δ 30–32 ppm, confirming boron incorporation, while ¹H NMR resolves cyclopropane protons at δ 0.5–1.2 ppm .

Reactivity and Applications

Suzuki-Miyaura Cross-Couplings

The compound’s boron-aryl bond undergoes transmetalation with palladium catalysts, enabling C–C bond formation. For example, coupling with aryl halides produces biaryl structures central to drug candidates like kinase inhibitors .

Cyclopropanation Reactions

In the presence of zinc carbenoids, the dioxaborolane participates in Simmons-Smith cyclopropanation, generating borocyclopropanes. These motifs are valued in medicinal chemistry for their conformational rigidity .

Table 2: Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling | Cyclopropanation Efficiency |

|---|---|---|

| 2-(2-Chloro-5-cyclopropylphenyl)-dioxaborolane | High (90–95% yield) | Moderate (60–70% yield) |

| 2-(4-Fluorophenyl)-dioxaborolane | Moderate (75–80% yield) | Low (40–50% yield) |

Future Directions and Research Gaps

Expanding Synthetic Utility

-

Photoredox Catalysis: Exploring visible-light-mediated couplings to access stereochemically complex products .

-

Bioconjugation: Functionalizing antibodies or peptides via boron-mediated click chemistry .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume